Dimethyl fumarate-2,3-d2
Overview
Description
Dimethyl fumarate-2,3-d2 is a deuterated form of dimethyl fumarate, where two hydrogen atoms are replaced by deuterium atoms at the 2 and 3 positions of the fumarate molecule. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a methyl ester of fumaric acid and has been studied for its potential therapeutic effects, especially in the treatment of multiple sclerosis and psoriasis .
Mechanism of Action
Target of Action
Dimethyl fumarate-2,3-d2 primarily targets endothelial cells and immune cells . It has been shown to have an effect on the energetic metabolism of endothelial cells . In immune cells, it alters lymphocyte subsets, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .
Mode of Action
This compound interacts with its targets by promoting glycolysis and diminishing cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . In immune cells, it decreases absolute lymphocyte counts , and it has been suggested that it works via both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . It also disrupts the TLR signaling pathways . Furthermore, it has been suggested that it works via both Nrf2-dependent and independent pathways , leading to an anti-inflammatory immune response .
Pharmacokinetics
After oral ingestion, a great part of this compound is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (MMF) . This compound is hardly detectable in systemic circulation and less than 0.1% of the dosage taken orally may be detected in urine .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in absolute lymphocyte counts , promotion of glycolysis, and a decrease in cell respiration in endothelial cells . It also reduces dysfunctional neutrophil activation , and exhibits a neuroprotective effect against iron-induced toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in ischemic stroke, neuronal destruction is caused both by oxygen deprivation and by persistent activation of the host immune system . This compound acts as a potent antioxidant and immunomodulator in this context .
Biochemical Analysis
Biochemical Properties
Dimethyl fumarate-2,3-d2 interacts with various enzymes, proteins, and other biomolecules. It is known to be an orally active and brain-penetrant Nrf2 activator, inducing upregulation of antioxidant gene expression . It also induces necroptosis in colon cancer cells through glutathione (GSH) depletion, reactive oxygen species (ROS) increase, and MAPKs activation pathway .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells . It also induces cell autophagy .
Molecular Mechanism
The mechanism of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have certain effects on cellular function in laboratory settings. For instance, it has been found to significantly diminish the cuprizone-induced apoptosis of oligodendrocytes and increase the number of oligodendrocytes over time during cuprizone intoxication .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Preventive as well as therapeutic this compound treatment was effective in a B cell-mediated EAE model
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl fumarate-2,3-d2 can be synthesized through the esterification of fumaric acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Dimethyl fumarate-2,3-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of fumaric acid or maleic acid.
Reduction: Formation of dimethyl fumarate alcohols.
Substitution: Formation of substituted fumarates with various functional groups.
Scientific Research Applications
Dimethyl fumarate-2,3-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes, including autophagy and necroptosis.
Medicine: Studied for its potential therapeutic effects in treating multiple sclerosis, psoriasis, and other inflammatory conditions. .
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of deuterium-labeled compounds
Comparison with Similar Compounds
Similar Compounds
Monomethyl fumarate: Another ester of fumaric acid, used in similar therapeutic applications.
Diethyl fumarate: A diethyl ester of fumaric acid, also studied for its anti-inflammatory properties.
Dimethyl maleate: An isomer of dimethyl fumarate, used in various chemical reactions and studies
Uniqueness
Dimethyl fumarate-2,3-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the tracking of the compound in metabolic studies and enhances the stability of the molecule in certain reactions. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
dimethyl (E)-2,3-dideuteriobut-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRTTXIJACKKU-SWIHUIHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23057-98-9 | |
Record name | DIMETHYL FUMARATE-2,3-D2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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